molecular formula C10H13N5O4S B13397216 6-Mercaptoguanosine CAS No. 32865-28-4

6-Mercaptoguanosine

Cat. No.: B13397216
CAS No.: 32865-28-4
M. Wt: 299.31 g/mol
InChI Key: OTDJAMXESTUWLO-UHFFFAOYSA-N
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Description

6-Thioguanosine is a thio analogue of the naturally occurring purine base guanine. It is a nucleoside composed of a guanine base attached to a ribose sugar, where the oxygen atom at the sixth position of the guanine ring is replaced by a sulfur atom. This compound is known for its significant role in medicinal chemistry, particularly in the treatment of certain types of leukemia and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioguanosine typically involves the thiolation of guanosine. One common method is the reaction of guanosine with Lawesson’s reagent or phosphorus pentasulfide in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under reflux conditions, leading to the substitution of the oxygen atom with a sulfur atom at the sixth position of the guanine ring .

Industrial Production Methods: Industrial production of 6-Thioguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Thioguanosine has a wide range of applications in scientific research:

Mechanism of Action

6-Thioguanosine exerts its effects primarily through its incorporation into DNA and RNA. Once incorporated, it disrupts normal cellular processes by:

Comparison with Similar Compounds

Uniqueness: 6-Thioguanosine is unique due to its specific incorporation into nucleic acids and its ability to disrupt both DNA and RNA processes. Its sulfur atom at the sixth position of the guanine ring provides distinct chemical properties that differentiate it from other thiopurines .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJAMXESTUWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903307
Record name NoName_3952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4
Record name MLS000738229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine-6-thiol, monohydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Thioguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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